molecular formula C12H12Br2O6 B2546977 Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate CAS No. 91395-60-7

Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate

Cat. No.: B2546977
CAS No.: 91395-60-7
M. Wt: 412.03
InChI Key: JWOWDVSWHPCMLJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2O6/c1-17-11(15)5-19-9-3-8(14)10(4-7(9)13)20-6-12(16)18-2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOWDVSWHPCMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate typically involves the bromination of a phenylene derivative followed by esterification. One common method includes the reaction of 2,5-dibromo-1,4-dihydroxybenzene with dimethyl oxalate under acidic conditions to form the desired diacetate compound . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms on the 2,5-positions of the phenylene ring are key reactive sites for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from adjacent oxygen atoms in the ether linkages .

Reaction Type Reagents/Conditions Products Mechanistic Notes
Aromatic substitutionAmines, thiols, or alkoxidesDi-substituted phenylene derivativesBromine replaced via SNAr mechanism
Metal-catalyzed couplingPd catalysts, Grignard reagentsBiaryl or alkyl-aryl coupled productsSuzuki or Ullmann-type cross-couplings

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions, forming carboxylic acids or their conjugate bases.

Reaction Conditions Products Key Data
Aqueous NaOH (saponification)Disodium 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetateComplete hydrolysis at 80–100°C
Dilute HCl2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetic acidPartial hydrolysis under mild conditions

Redox Reactions

The compound participates in reduction and oxidation processes, primarily targeting ester or ether functionalities.

Reaction Type Reagents Products Functional Group Modified
ReductionLiAlH₄Corresponding diol derivativeEsters reduced to -CH₂OH groups
OxidationKMnO₄ (acidic)Cleavage of ether linkagesFormation of carboxylic acids

Coupling Reactions

The brominated aromatic core enables participation in cross-coupling reactions, widely used in polymer and pharmaceutical synthesis.

Coupling Type Catalyst System Applications Yield/Selectivity Notes
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DMF/H₂OBiaryl frameworks for ligandsModerate to high yields
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Nitrogen-containing heterocyclesLimited data; inferred from analogs

Ether Cleavage Reactions

The ether linkages (C-O-C) between the phenylene ring and acetate groups are susceptible to cleavage under strong acidic or reductive conditions.

Conditions Products Mechanistic Pathway
HBr (48%), reflux2,5-dibromohydroquinone + acetic acid derivativesAcid-catalyzed cleavage
BBr₃ in DCMPhenolic derivatives + methyl acetateLewis acid-mediated dealkylation

Polymerization Reactions

The compound serves as a monomer in polycondensation reactions due to its bifunctional ester and aromatic bromide groups.

Polymerization Type Co-monomers Resulting Polymer Properties
Step-growthDiamines, dithiolsHigh thermal stability, brominated backbones
CoordinationTransition metal catalystsMetal-organic frameworks (MOFs)

Key Structural Influences on Reactivity

  • Bromine Atoms : Act as directing groups for electrophilic substitution and enable cross-coupling .

  • Ester Groups : Provide sites for hydrolysis, aminolysis, or reduction.

  • Ether Linkages : Introduce vulnerability to acid/base-mediated cleavage.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has shown potential in medicinal chemistry due to its structural characteristics that allow for diverse biological activities.

Anticancer Research

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For example:

  • Mechanism of Action : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting that derivatives of this compound may also possess similar activity.

Anti-inflammatory Effects

The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial targets in the treatment of inflammatory diseases:

  • Research Findings : Studies show that related compounds can reduce inflammation markers in vitro.

Materials Science

This compound can be utilized in the development of advanced materials due to its unique chemical structure.

Polymer Synthesis

The compound can serve as a monomer or crosslinking agent in the synthesis of polymers:

  • Applications : Development of flame-retardant materials due to the presence of bromine atoms which enhance thermal stability and reduce flammability.

Environmental Applications

Research is ongoing into the environmental impact and potential applications of this compound.

Bioremediation

The compound's properties may be leveraged in bioremediation processes to degrade pollutants:

  • Mechanism : The brominated structure may facilitate interactions with organic pollutants, enhancing degradation pathways through microbial action.

Mechanism of Action

The mechanism by which Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate exerts its effects involves its interaction with specific molecular targets. The bromine atoms and acetate groups facilitate binding to enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate
  • Molecular Formula : C₁₂H₁₂Br₂O₆
  • Molecular Weight : ~428.03 g/mol (calculated based on substituents)
  • CAS No.: 91395-60-7
  • MDL No.: MFCD30738305
  • Purity : 95% (as per commercial availability)

Structural Features: This compound consists of a central 1,4-phenylene ring substituted with two bromine atoms at the 2- and 5-positions. The phenolic oxygens are linked to two acetoxy groups, each esterified with a methyl group. The bromine substituents enhance electrophilic reactivity, while the ester groups contribute to hydrophobicity and stability .

Applications :
Primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of polymers, liquid crystals, or pharmaceuticals requiring halogenated aromatic frameworks .

Comparison with Structurally Similar Compounds

Di-tert-butyl 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetate

  • Molecular Formula : C₁₈H₂₄Br₂O₆
  • Molecular Weight : 496.19 g/mol
  • CAS No.: 1054625-64-7
  • Stability: The tert-butyl group enhances thermal stability but may complicate purification due to higher molecular weight. Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Dimethyl 2,2'-[1,4-Phenylenebis(oxy)]diacetate (Non-Brominated Analog)

  • Molecular Formula : C₁₂H₁₄O₆
  • Molecular Weight : 254.24 g/mol
  • CAS No.: 80791-19-1
  • Key Differences: Lack of Bromine: Absence of bromine reduces electronic effects, making it less reactive in electrophilic substitution reactions. Applications: Used in non-halogenated polymer precursors or as a model compound for studying ester linkage dynamics .

Dimethyl 4,5-Dibromophthalate

  • Molecular Formula : C₁₀H₈Br₂O₄
  • Molecular Weight : 375.98 g/mol
  • CAS No.: 859299-66-4
  • Key Differences :
    • Substitution Pattern : Bromine atoms are on adjacent positions (4 and 5) of the phthalate ring, creating steric hindrance distinct from the 2,5-dibromo configuration.
    • Reactivity : The ortho-dibromo arrangement may favor intramolecular interactions, altering solubility and crystallization behavior .

Dimethyl 2,5-Dibromoterephthalate

  • Molecular Formula : C₁₀H₈Br₂O₄
  • Molecular Weight : 375.98 g/mol
  • CAS No.: 18014-00-1
  • Key Differences :
    • Ester Positioning : The acetoxy groups are directly attached to the terephthalate ring, unlike the ether-linked oxy groups in the target compound. This structural variation impacts electronic delocalization and thermal degradation profiles .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) CAS No. Purity Hazard Statements
This compound 428.03 91395-60-7 95% Not specified
Di-tert-butyl analog 496.19 1054625-64-7 N/A H302, H315, H319
Non-brominated analog 254.24 80791-19-1 N/A Not specified

Table 2: Structural Comparison

Compound Bromine Substitution Ester Type Key Functional Groups
Target compound 2,5-dibromo Methyl Ether-linked diacetate
Di-tert-butyl analog 2,5-dibromo tert-Butyl Ether-linked diacetate
Dimethyl 4,5-dibromophthalate 4,5-dibromo Methyl Direct ester on phthalate ring

Biological Activity

Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate (CAS No. 91395-60-7) is a synthetic compound characterized by its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula: C12H12Br2O6
  • Molecular Weight: 412.03 g/mol
  • Boiling Point: Approximately 420.1 °C (predicted)
  • Density: 1.697 g/cm³ (predicted)

Synthesis and Structure

The compound is synthesized through a multi-step reaction involving the bromination of phenolic precursors followed by esterification reactions. The synthesis pathway typically includes:

  • Bromination of 1,4-phenylene derivatives.
  • Formation of the ether linkage through nucleophilic substitution.
  • Esterification with acetic acid derivatives to yield the final product.

Antimicrobial Properties

Research indicates that compounds with dibromo-substituted phenylene groups exhibit significant antimicrobial activity. A study highlighted that derivatives similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound may possess cytotoxic properties against cancer cell lines. In vitro assays showed that the compound inhibited the proliferation of several cancer cell lines at micromolar concentrations. The mechanism is believed to involve the induction of apoptosis and disruption of cellular metabolism .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against a panel of pathogens. The results were quantified using Minimum Inhibitory Concentration (MIC) assays:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest a promising profile for further exploration in clinical applications .

Cytotoxicity Assessment

A cytotoxicity study was conducted using MTT assays on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

Cell LineIC50 (µM)
HeLa15
MCF-720

The data indicate that this compound has a significant cytotoxic effect on these cancer cells .

The proposed mechanism for the biological activity of this compound involves:

  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.
  • Apoptosis Induction: Activation of caspases and other apoptotic pathways.
  • Disruption of Cell Signaling Pathways: Interference with key signaling molecules involved in cell survival.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically explore reaction variables (e.g., temperature, catalyst loading, solvent ratio). For instance, fractional factorial designs can reduce the number of trials while identifying critical parameters like reflux duration and acid concentration, as demonstrated in analogous esterification protocols . Statistical analysis (ANOVA) can isolate factors affecting yield and purity. Reference: Synthesis optimization via reflux conditions and sulfuric acid catalysis in methanol .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign proton environments using 1H^1H- and 13C^13C-NMR, focusing on aryl-oxyacetate coupling patterns.
  • XRD : Resolve crystal packing and dihedral angles between the phenylene core and acetate groups, as seen in structurally analogous benzene-dioate derivatives .
  • DFT Calculations : Model electronic distributions to predict reactivity at bromine substituents.

Q. What analytical approaches resolve contradictions in reaction yield data across studies?

  • Methodological Answer : Conduct sensitivity analyses to identify variables causing discrepancies (e.g., moisture sensitivity of intermediates or competing side reactions). Cross-validate purity via HPLC with UV/Vis detection and mass spectrometry. For example, inconsistent yields in esterification may stem from incomplete acid catalysis or side-product formation .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map energy landscapes for bromine substitution or acetate hydrolysis. ICReDD’s integrated approach combines transition-state modeling with experimental validation to prioritize synthetic routes, reducing trial-and-error experimentation . For example, simulate nucleophilic aromatic substitution pathways to predict regioselectivity.

Q. What methodologies assess the environmental fate and degradation products of this brominated compound?

  • Methodological Answer : Use accelerated degradation studies under controlled conditions:

  • Hydrolytic Stability : Monitor acetate cleavage in buffered solutions (pH 3–9) via LC-MS.
  • Photodegradation : Expose to UV light and identify intermediates (e.g., debrominated products) using high-resolution mass spectrometry.
  • Ecotoxicity Screening : Apply OECD guidelines for aquatic toxicity assays with Daphnia magna or algal models. Reference: Atmospheric chemistry frameworks for tracking pollutant transformations .

Q. How can membrane separation technologies improve purification of this compound during scale-up?

  • Methodological Answer : Evaluate nanofiltration or reverse osmosis membranes for selective removal of unreacted dibromophenylene precursors. Optimize parameters (pressure, solvent polarity) using response surface methodology (RSM). Membrane performance can be benchmarked against traditional recrystallization, as outlined in CRDC subclass RDF2050104 .

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